Cas no 2172365-51-2 (4-(3-oxo-2,3-dihydro-1H-pyrazol-1-yl)benzoic acid)

4-(3-oxo-2,3-dihydro-1H-pyrazol-1-yl)benzoic acid structure
2172365-51-2 structure
商品名:4-(3-oxo-2,3-dihydro-1H-pyrazol-1-yl)benzoic acid
CAS番号:2172365-51-2
MF:C10H8N2O3
メガワット:204.18212223053
CID:6186932
PubChem ID:165835898

4-(3-oxo-2,3-dihydro-1H-pyrazol-1-yl)benzoic acid 化学的及び物理的性質

名前と識別子

    • 4-(3-oxo-2,3-dihydro-1H-pyrazol-1-yl)benzoic acid
    • EN300-1615711
    • 2172365-51-2
    • インチ: 1S/C10H8N2O3/c13-9-5-6-12(11-9)8-3-1-7(2-4-8)10(14)15/h1-6H,(H,11,13)(H,14,15)
    • InChIKey: GUKSRIUJOQJUTQ-UHFFFAOYSA-N
    • ほほえんだ: O=C1C=CN(C2C=CC(C(=O)O)=CC=2)N1

計算された属性

  • せいみつぶんしりょう: 204.05349212g/mol
  • どういたいしつりょう: 204.05349212g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 306
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1
  • トポロジー分子極性表面積: 69.6Ų

4-(3-oxo-2,3-dihydro-1H-pyrazol-1-yl)benzoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1615711-5.0g
4-(3-oxo-2,3-dihydro-1H-pyrazol-1-yl)benzoic acid
2172365-51-2
5g
$2235.0 2023-06-04
Enamine
EN300-1615711-2.5g
4-(3-oxo-2,3-dihydro-1H-pyrazol-1-yl)benzoic acid
2172365-51-2
2.5g
$1509.0 2023-06-04
Enamine
EN300-1615711-2500mg
4-(3-oxo-2,3-dihydro-1H-pyrazol-1-yl)benzoic acid
2172365-51-2
2500mg
$1509.0 2023-09-23
Enamine
EN300-1615711-0.5g
4-(3-oxo-2,3-dihydro-1H-pyrazol-1-yl)benzoic acid
2172365-51-2
0.5g
$739.0 2023-06-04
Enamine
EN300-1615711-50mg
4-(3-oxo-2,3-dihydro-1H-pyrazol-1-yl)benzoic acid
2172365-51-2
50mg
$647.0 2023-09-23
Enamine
EN300-1615711-10.0g
4-(3-oxo-2,3-dihydro-1H-pyrazol-1-yl)benzoic acid
2172365-51-2
10g
$3315.0 2023-06-04
Enamine
EN300-1615711-250mg
4-(3-oxo-2,3-dihydro-1H-pyrazol-1-yl)benzoic acid
2172365-51-2
250mg
$708.0 2023-09-23
Enamine
EN300-1615711-0.25g
4-(3-oxo-2,3-dihydro-1H-pyrazol-1-yl)benzoic acid
2172365-51-2
0.25g
$708.0 2023-06-04
Enamine
EN300-1615711-500mg
4-(3-oxo-2,3-dihydro-1H-pyrazol-1-yl)benzoic acid
2172365-51-2
500mg
$739.0 2023-09-23
Enamine
EN300-1615711-5000mg
4-(3-oxo-2,3-dihydro-1H-pyrazol-1-yl)benzoic acid
2172365-51-2
5000mg
$2235.0 2023-09-23

4-(3-oxo-2,3-dihydro-1H-pyrazol-1-yl)benzoic acid 関連文献

Related Articles

4-(3-oxo-2,3-dihydro-1H-pyrazol-1-yl)benzoic acidに関する追加情報

Comprehensive Overview of 4-(3-oxo-2,3-dihydro-1H-pyrazol-1-yl)benzoic acid (CAS No. 2172365-51-2): Properties, Applications, and Research Insights

4-(3-oxo-2,3-dihydro-1H-pyrazol-1-yl)benzoic acid (CAS No. 2172365-51-2) is a specialized organic compound gaining attention in pharmaceutical and material science research. This heterocyclic benzoic acid derivative features a unique molecular structure combining a pyrazolone ring with a carboxylic acid functional group, making it valuable for drug discovery and chemical synthesis. Researchers are particularly interested in its potential as a building block for bioactive molecules due to its dual functionality.

Recent studies highlight the compound's relevance in developing small molecule inhibitors and metal-organic frameworks (MOFs). Its hydrogen-bonding capacity and aromatic stacking properties make it suitable for designing supramolecular architectures. The CAS 2172365-51-2 has emerged in patent literature as a precursor for anti-inflammatory agents, with its pyrazolone moiety showing structural similarities to known pharmacophores.

From a synthetic chemistry perspective, 4-(3-oxo-2,3-dihydro-1H-pyrazol-1-yl)benzoic acid offers versatile reactivity. The carboxylic acid group enables esterification and amide coupling reactions, while the pyrazolone nitrogen atoms participate in coordination chemistry. This dual reactivity explains its growing use in combinatorial chemistry libraries and high-throughput screening platforms. Analytical characterization typically involves HPLC purity analysis, mass spectrometry, and NMR spectroscopy to confirm structural integrity.

The compound's thermal stability and solubility profile (soluble in polar aprotic solvents like DMF and DMSO) make it suitable for various experimental conditions. Current research explores its potential in photodynamic therapy applications, leveraging its conjugated π-system for light-responsive behavior. Material scientists are investigating its incorporation into organic electronic materials due to its electron-accepting characteristics.

Quality control parameters for CAS 2172365-51-2 typically specify ≥95% purity by HPLC analysis, with strict limits on residual solvents. Proper storage recommendations include protection from moisture at 2-8°C under inert atmosphere. The compound's structure-activity relationships are being mapped in medicinal chemistry programs targeting enzyme modulation, particularly in kinase inhibition studies.

Emerging applications include its use as a ligand in catalysis and as a component in functionalized polymers. The benzoic acid-pyrazolone hybrid structure demonstrates interesting tautomeric behavior in solution, which is being studied using advanced spectroscopic techniques. Regulatory status varies by jurisdiction, but current literature indicates no significant restrictions for research use.

Recent publications (2022-2023) describe novel synthetic routes to 4-(3-oxo-2,3-dihydro-1H-pyrazol-1-yl)benzoic acid with improved yields and reduced environmental impact. Green chemistry approaches utilizing microwave-assisted synthesis and biocatalytic methods are being explored. The compound's crystallographic data has been deposited in several structural databases, aiding computational chemistry studies.

From a commercial perspective, CAS 2172365-51-2 remains a low-volume specialty chemical primarily supplied for research purposes. Current market trends show increasing demand from contract research organizations and academic laboratories working on fragment-based drug design. Analytical standards and isotope-labeled versions are becoming available to support metabolism studies and mechanistic investigations.

Future research directions may explore the compound's potential in bioorthogonal chemistry applications and as a fluorescent probe scaffold. Its structure-property relationships continue to be elucidated through computational modeling and experimental studies. The scientific community anticipates broader applications as understanding of its molecular interactions and physicochemical properties deepens.

おすすめ記事

推奨される供給者
pengshengyue
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
pengshengyue
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
http://www.chemnorm.com
Wuhan ChemNorm Biotech Co.,Ltd.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
https://www.jx-pharm.com/index.html
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
http://www.chongdachem.com
Chong Da Prostaglandin Fine Chemicals Co., Ltd.